molecular formula C9H8Cl2N2O3 B2384338 2-chloro-N-(2-chloro-4-nitrophenyl)propanamide CAS No. 379254-98-5

2-chloro-N-(2-chloro-4-nitrophenyl)propanamide

Cat. No.: B2384338
CAS No.: 379254-98-5
M. Wt: 263.07
InChI Key: YCFSQPKOKLUQBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and nitration processes, followed by amide formation. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloro-4-nitrophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(2-chloro-4-nitrophenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-4-nitrophenyl)propanamide involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The chloro groups can participate in substitution reactions, modifying the compound’s activity and interactions .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitrophenol: Shares the nitro and chloro functional groups but lacks the propanamide moiety.

    2-chloro-4-nitroaniline: Similar structure but with an amino group instead of the propanamide group.

    2-chloro-4-nitropyridine: Contains a pyridine ring instead of a benzene ring

Uniqueness

2-chloro-N-(2-chloro-4-nitrophenyl)propanamide is unique due to the presence of both chloro and nitro groups on an aromatic ring combined with a propanamide group.

Properties

IUPAC Name

2-chloro-N-(2-chloro-4-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O3/c1-5(10)9(14)12-8-3-2-6(13(15)16)4-7(8)11/h2-5H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFSQPKOKLUQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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